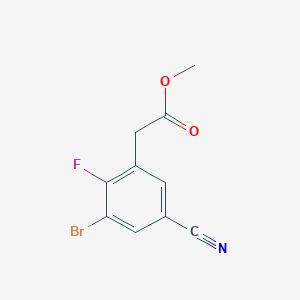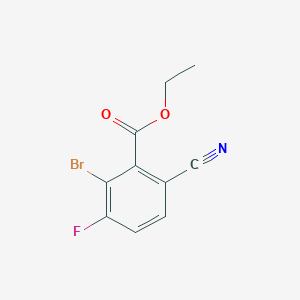![molecular formula C12H15F2N B1417026 N-[(2,5-difluorophenyl)methyl]cyclopentanamine CAS No. 1096856-13-1](/img/structure/B1417026.png)
N-[(2,5-difluorophenyl)methyl]cyclopentanamine
Übersicht
Beschreibung
“N-[(2,5-difluorophenyl)methyl]cyclopentanamine” is a chemical compound with the CAS Number: 1096856-13-1 . It has a molecular weight of 211.25 . The IUPAC name for this compound is N-(2,5-difluorobenzyl)cyclopentanamine .
Molecular Structure Analysis
The InChI code for “N-[(2,5-difluorophenyl)methyl]cyclopentanamine” is 1S/C12H15F2N/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“N-[(2,5-difluorophenyl)methyl]cyclopentanamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
PET Tracer for NR2B subunit-containing NMDA receptors
N-[(2,5-difluorophenyl)methyl]cyclopentanamine derivatives have been studied for their potential as PET tracers, particularly for the NR2B binding site of the NMDA receptor, which plays a crucial role in learning and memory. A study synthesized a carbon-11 labelled derivative which showed promise in entering the brain and binding to NR2B subunit-containing NMDA receptors in rodents. However, its high sigma-1 receptor binding may limit its application as a PET probe for imaging these receptors (Christiaans et al., 2014).
Structural Characterization in Cobalt(II), Copper(II), and Zinc(II) Complexes
Another study focused on the synthesis and characterization of complexes containing N,N-bispyrazolylmethylamine derivatives, including N-[(2,5-difluorophenyl)methyl]cyclopentanamine. These complexes, especially the Co(II) and Cu(II) varieties, showed unique structural properties and potential applications in catalysis and polymerization (Shin et al., 2016).
Antibacterial Agents
Derivatives of N-[(2,5-difluorophenyl)methyl]cyclopentanamine were also investigated for their antibacterial properties. A series of these compounds were synthesized and exhibited significant in vitro and in vivo antibacterial activities, suggesting potential as therapeutic agents (Bouzard et al., 1992).
Selective Cyclooxygenase-2 Inhibitors
In the context of anti-inflammatory agents, some studies have explored cyclopentenones containing derivatives of N-[(2,5-difluorophenyl)methyl]cyclopentanamine. These compounds have shown selectivity for cyclooxygenase-2 over cyclooxygenase-1, indicating potential as anti-inflammatory drugs with reduced side effects (Black et al., 1999).
Antifungal Activity
A novel compound synthesized using N-[(2,5-difluorophenyl)methyl]cyclopentanamine as a raw material showed good antifungal activity against various pathogens. This indicates the potential of such compounds in developing new antifungal agents (Si, 2009).
Luminescent Iridium Complexes
In the field of photophysics, derivatives of N-[(2,5-difluorophenyl)methyl]cyclopentanamine have been used in synthesizing luminescent iridium complexes. These complexes have potential applications in organic light-emitting diodes (OLEDs) and other photonic devices due to their efficient phosphorescence (Sajoto et al., 2009).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .
Eigenschaften
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQFNXDPPBYZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-difluorophenyl)methyl]cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



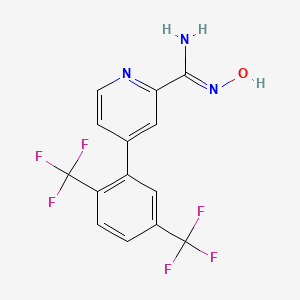
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)
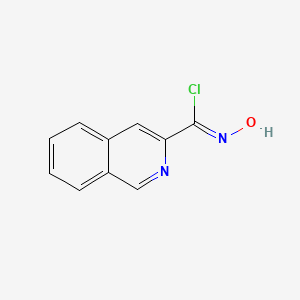
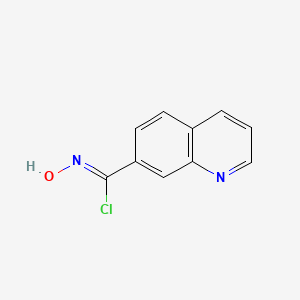

![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)
![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)
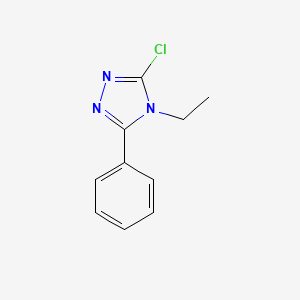
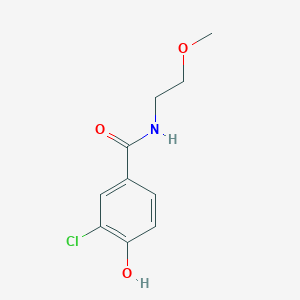

![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)

